N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine
Description
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which contributes to its unique chemical properties.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-methyl-2-(1-methylpyrrolidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
WNPXNJIKEOHDDW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine typically involves the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 60-80°C and a pressure of 1-2 MPa .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; temperature range of 0-25°C.
Substitution: Various nucleophiles; temperature range of 50-100°C.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
- N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine
Uniqueness
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is unique due to its specific pyrrolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine, also known as 1-(1-methylpyrrolidin-3-yl)ethan-1-amine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethanamine moiety. Its structure can be represented as follows:
- Chemical Formula : C7H16N2
- Molecular Weight : 128.22 g/mol
Research indicates that this compound may interact with various neurotransmitter systems, particularly influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact pathways are still under investigation, but preliminary studies suggest that it may modulate receptor activity, potentially impacting physiological processes such as mood regulation and cognitive function .
Receptor Interactions
This compound has been shown to bind to several molecular targets:
- Dopaminergic Receptors : It may exhibit agonistic properties at certain dopamine receptors, which could contribute to its effects on mood and cognition.
- Serotonergic Receptors : The compound's interaction with serotonin receptors suggests potential antidepressant-like effects.
These interactions imply that the compound could be useful in treating conditions such as depression and anxiety disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Release : In vitro studies demonstrated that the compound enhances the release of dopamine in neuronal cultures, indicating a potential role in modulating dopaminergic signaling pathways .
- Behavioral Studies : Animal models have shown that administration of the compound results in increased locomotor activity, suggesting stimulant-like effects that are often associated with dopaminergic activity .
- Therapeutic Applications : Given its pharmacological profile, there is ongoing research into its use as a precursor in drug synthesis for developing novel antidepressants or stimulants .
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine | C7H16N2 | Different substitution pattern on the pyrrolidine ring |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | C8H18N2 | Contains an additional amino group |
| N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | C8H18N2 | Features dimethyl substitution at the nitrogen |
| N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine | C8H18N2 | Contains an additional methyl group on the nitrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
